

An In-depth Technical Guide to the Chemical Properties of 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyphenylacetonitrile-d4

Cat. No.: B12388655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **4-Methoxyphenylacetonitrile-d4**. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Core Chemical Properties

4-Methoxyphenylacetonitrile-d4 is a deuterated form of 4-Methoxyphenylacetonitrile, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is particularly useful in various research applications, including metabolic studies and as an internal standard in quantitative analysis.

Quantitative Data Summary

The key chemical and physical properties of **4-Methoxyphenylacetonitrile-d4** and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

Property	4-Methoxyphenylacetonitrile-d4	4-Methoxyphenylacetonitrile
Molecular Formula	C ₉ D ₄ H ₅ NO[1]	C ₉ H ₉ NO[2][3]
Molecular Weight	151.20 g/mol [4][5]	147.17 g/mol [2][3]
CAS Number	1219798-74-9[1][4]	104-47-2[2][3]
Isotopic Purity	≥ 98 atom % D[1][4]	Not Applicable

Table 2: Physical Properties

Property	4-Methoxyphenylacetonitrile-d4	4-Methoxyphenylacetonitrile
Appearance	Neat	Light yellow liquid[6]
Boiling Point	Not available	286-287 °C (lit.)[2][3]
Density	Not available	1.085 g/mL at 25 °C (lit.)[2][3]
Refractive Index	Not available	n ₂₀ /D 1.531 (lit.)[2][3]
Storage Temperature	Room Temperature[1][4]	Room Temperature[7]
Stability	Stable under recommended storage conditions. Re-analysis recommended after three years.[4]	Not specified

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Methoxyphenylacetonitrile and its deuterated analog are crucial for reproducible research.

Synthesis of 4-Methoxyphenylacetonitrile

A common method for the synthesis of 4-Methoxyphenylacetonitrile involves the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide.[8]

Materials:

- 1-(chloromethyl)-4-methoxybenzene (1 mole)
- Finely powdered sodium cyanide (1.5 moles), dried at 105°C
- Sodium iodide (0.05 moles)
- Dry acetone (500 ml)

Procedure:

- Combine 1-(chloromethyl)-4-methoxybenzene, sodium cyanide, sodium iodide, and dry acetone in a 2-liter two-necked flask equipped with a reflux condenser and a mechanical stirrer.
- Boil the mixture under reflux for 20 hours.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove sodium chloride and wash the salt with 200 ml of acetone.
- Distill the combined filtrates to remove the acetone.
- The resulting residue is then purified by vacuum fractionation at 94°C/0.4 mmHg to yield 4-methoxyphenylacetonitrile.[8]

To synthesize **4-Methoxyphenylacetonitrile-d4**, a similar procedure would be followed, starting with the appropriately deuterated precursor, 1-(chloromethyl)-4-methoxybenzene-d4.

Analytical Methods

Accurate characterization of **4-Methoxyphenylacetonitrile-d4** is essential. The following are general protocols for its analysis using various instrumental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the isotopic enrichment of deuterated compounds.

Sample Preparation:

- Dissolve 5-10 mg of the **4-Methoxyphenylacetonitrile-d₄** sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[\[9\]](#)
- Transfer the solution to a 5 mm NMR tube.[\[9\]](#)

¹H NMR Acquisition Parameters (Illustrative):

- Spectrometer: 400 MHz
- Pulse Program: Standard single-pulse
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm

For the deuterated compound, the aromatic signals will be significantly reduced or absent in the ¹H NMR spectrum, confirming deuteration. The characteristic peaks for the non-deuterated compound are approximately δ 7.25 (d, 2H), 6.88 (d, 2H), 3.79 (s, 3H), and 3.65 (s, 2H) in CDCl₃.[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which will differ between the deuterated and non-deuterated compounds.

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent like acetonitrile.

LC-MS Parameters (Illustrative):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
- The molecular ion peak $[M+H]^+$ for **4-Methoxyphenylacetonitrile-d4** would be expected at m/z 152.1, compared to m/z 148.1 for the non-deuterated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

Method Parameters (Illustrative):

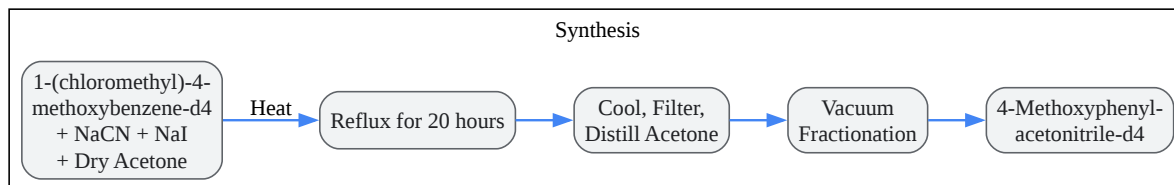
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)[9]
- Mobile Phase: A gradient of acetonitrile and water[9]
- Flow Rate: 1.0 mL/min[9]
- Detection: UV at 254 nm[9]
- Injection Volume: 10 μ L[9]

Sample Preparation:

- Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

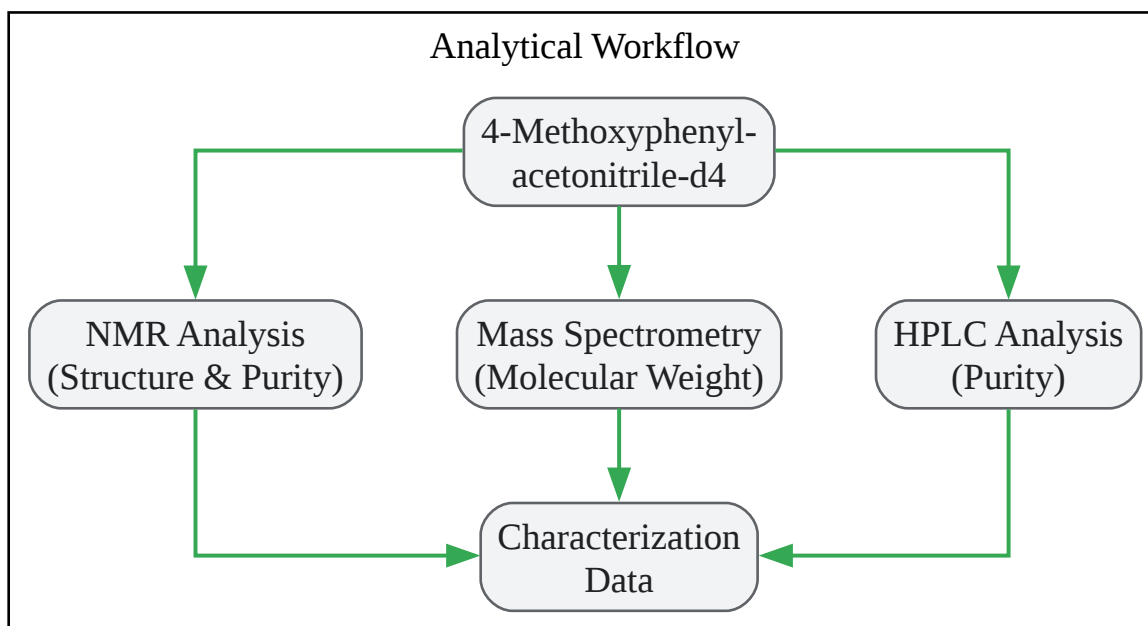
Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of **4-Methoxyphenylacetonitrile-d4**.



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Caption: General workflow for the synthesis of **4-Methoxyphenylacetonitrile-d4**.



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Caption: General workflow for the analytical characterization of **4-Methoxyphenylacetonitrile-d4**.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the signaling pathways or direct biological activities of **4-Methoxyphenylacetonitrile-d4**. However,

its non-deuterated analog, 4-Methoxyphenylacetonitrile, is known to be used in the biosynthesis of p-methoxyphenylacetic acid by immobilized *Bacillus subtilis*.^[11] It has also been used as a starting reagent in the synthesis of compounds with antibiotic activity against Gram-positive bacteria such as *Bacillus subtilis* and *Staphylococcus aureus*.^[3] Given its role as a synthetic intermediate, the biological activities of its derivatives are of primary interest to researchers. The deuteration in **4-Methoxyphenylacetonitrile-d4** makes it a valuable tool for studying the metabolism and pharmacokinetics of such derivatives.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4-Methoxyphenylacetonitrile-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388655#4-methoxyphenylacetonitrile-d4-chemical-properties]

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